molecular formula C5H5NO3 B1590627 3-Methyl-2-nitrofuran CAS No. 38829-39-9

3-Methyl-2-nitrofuran

Cat. No.: B1590627
CAS No.: 38829-39-9
M. Wt: 127.1 g/mol
InChI Key: WVEBQLYBLXZPNF-UHFFFAOYSA-N
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Description

3-Methyl-2-nitrofuran is an organic compound belonging to the nitrofuran family. It is characterized by a furan ring substituted with a methyl group at the third position and a nitro group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-nitrofuran typically involves the nitration of 3-methylfuran. This process can be carried out using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid. The reaction conditions must be carefully controlled to achieve high yields and minimize by-products .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to ensure consistent quality and scalability. The use of advanced nitrating agents and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-2-nitrofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its antibacterial properties and potential use in developing new antibiotics.

    Medicine: Explored for its potential as an antimicrobial agent in treating infections.

    Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Methyl-2-nitrofuran involves the reduction of the nitro group to reactive intermediates that can interact with bacterial enzymes. These intermediates inhibit essential cellular processes such as DNA, RNA, and protein synthesis, leading to bacterial cell death. The compound targets multiple pathways, making it less prone to resistance development .

Comparison with Similar Compounds

Comparison: 3-Methyl-2-nitrofuran is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other nitrofurans, it has a methyl group at the third position, which can influence its reactivity and interaction with biological targets .

Properties

IUPAC Name

3-methyl-2-nitrofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO3/c1-4-2-3-9-5(4)6(7)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVEBQLYBLXZPNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90533357
Record name 3-Methyl-2-nitrofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90533357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38829-39-9
Record name 3-Methyl-2-nitrofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90533357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Methyl-2-nitrofuran
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